Product packaging for Chlorpromazine-d6 Hydrochloride(Cat. No.:CAS No. 1228182-46-4)

Chlorpromazine-d6 Hydrochloride

Cat. No.: B602439
CAS No.: 1228182-46-4
M. Wt: 361.4 g/mol
InChI Key: FBSMERQALIEGJT-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique used in scientific research to track the journey of a substance through a chemical reaction, metabolic pathway, or biological system. wikipedia.orgspectroinlets.com The core principle involves replacing one or more atoms in a molecule with an isotope of that same element. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular chemical element which have the same number of protons but differ in the number of neutrons. spectroinlets.com This substitution creates a "labeled" compound that is chemically and biologically similar to its unlabeled counterpart but possesses distinct nuclear properties, primarily a different mass. creative-proteomics.com

The technique can utilize either radioactive isotopes (radionuclides) or stable, non-radioactive isotopes. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly advantageous as they pose no radiation risk. cernobioscience.commetsol.com The labeled molecule behaves almost identically to the natural molecule in biological and chemical processes. wikipedia.org This allows researchers to use the isotope as a unique marker or tracer to follow the behavior, metabolism, and distribution of the substance without interfering with the process under investigation. wikipedia.orgcreative-proteomics.com The presence and location of these stable isotopes can be detected and differentiated from their more common, lighter counterparts using advanced analytical techniques like mass spectrometry (MS), which separates them based on their mass difference, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgspectroinlets.com

The Role of Stable Isotope Labeled Compounds in Contemporary Pharmaceutical and Bioanalytical Sciences

Stable isotope labeled (SIL) compounds, particularly deuterated compounds, have become indispensable tools in modern pharmaceutical and bioanalytical sciences. simsonpharma.com Their primary application is in quantitative analysis, where they serve as ideal internal standards for mass spectrometry (MS) and other analytical methods. nih.govmdpi.com When analyzing a biological sample, a known quantity of the deuterated version of the target analyte is added. scielo.org.mx Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. scielo.org.mx The mass spectrometer can distinguish between the analyte and the heavier, deuterated standard, allowing for highly accurate and precise quantification of the analyte by correcting for any sample loss or signal fluctuations. nih.govmdpi.com

This methodology is crucial in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. cernobioscience.commoravek.com By using SIL compounds, researchers can accurately measure the concentration of a drug and its metabolites in various biological fluids and tissues over time. simsonpharma.commoravek.com This provides critical data for understanding a drug's disposition and metabolic profile. simsonpharma.com Furthermore, the use of deuterium can sometimes alter the rate of metabolism. This "kinetic isotope effect" can be leveraged in drug development to create "deuterated drugs" that may have improved metabolic stability and a longer half-life in the body. simsonpharma.comyoutube.com

Positioning Chlorpromazine-d6 Hydrochloride as a Benchmark Deuterated Reference Standard

This compound is the deuterated form of Chlorpromazine (B137089) Hydrochloride, a well-established phenothiazine (B1677639) compound. caymanchem.comphysio-pedia.com In this specific labeled compound, six hydrogen atoms on the N,N-dimethyl groups have been replaced with deuterium atoms. caymanchem.comlgcstandards.com Its primary and critical role in scientific research is to serve as an internal standard for the highly specific and accurate quantification of chlorpromazine in various samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The utility of this compound as a reference standard stems from the principles of isotopic labeling. Its physical and chemical properties are nearly identical to the unlabeled chlorpromazine, ensuring it behaves similarly during analytical procedures. scielo.org.mx However, its increased mass due to the six deuterium atoms allows it to be clearly distinguished from the unlabeled compound by a mass spectrometer. caymanchem.com This makes it an essential tool for researchers in fields such as clinical toxicology, forensic analysis, and pharmaceutical research who need to determine the precise concentration of chlorpromazine in biological matrices. mdpi.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
IUPAC Name 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride lgcstandards.comnih.gov
CAS Number 1228182-46-4 caymanchem.comlgcstandards.com
Chemical Formula C₁₇H₁₃D₆ClN₂S • HCl caymanchem.com
Molecular Weight 361.4 g/mol caymanchem.comnih.gov
Synonyms CPZ-d6, Chlorpromazine (D6 hydrochloride), Klorproman-d6 caymanchem.comnih.gov

| Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
Carbon-13
Chlorpromazine
This compound
Deuterium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20Cl2N2S B602439 Chlorpromazine-d6 Hydrochloride CAS No. 1228182-46-4

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMERQALIEGJT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746836
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-46-4
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-46-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Characterization of Chlorpromazine D6 Hydrochloride

Methodological Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules, particularly complex heterocyclic systems like the phenothiazine (B1677639) core of chlorpromazine (B137089), requires specific synthetic strategies.

Deuteration Strategies for Complex Heterocyclic Systems

The synthesis of Chlorpromazine-d6 Hydrochloride typically involves the use of a deuterated starting material. A common approach is to use deuterated N,N-dimethyl-3-chloropropylamine, which is then reacted with 2-chlorophenothiazine (B30676). google.com The deuteration of the N,N-dimethyl-3-chloropropylamine can be achieved through various methods, including the use of deuterated methylating agents.

For the broader context of deuterating heterocyclic systems, several methods are available. One approach involves transition metal-catalyzed hydrogen-deuterium exchange reactions. For instance, platinum or ruthenium catalysts can be used to facilitate the exchange of hydrogen for deuterium in the presence of a deuterium source, such as deuterium gas or heavy water (D₂O). google.com Another strategy is dehalogenative deuteration, where an aryl or alkyl bromide is converted to its deuterated analog using a thiyl radical catalyst under visible-light irradiation. rsc.org These methods, while not directly described for Chlorpromazine-d6 in the available literature, represent general strategies for introducing deuterium into complex organic scaffolds.

A general synthesis route for non-deuterated chlorpromazine hydrochloride involves reacting 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine in the presence of a condensing agent like sodium hydroxide (B78521) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. The resulting chlorpromazine base is then treated with hydrogen chloride gas to form the hydrochloride salt. google.com To synthesize the d6 variant, the key would be the utilization of N,N-di(methyl-d3)-3-chloropropylamine in place of its non-deuterated counterpart.

Bio-generation Techniques for Deuterated Metabolites

Bio-generation is another approach for producing deuterated compounds, particularly metabolites. This involves administering a deuterated precursor to a biological system, such as a microorganism or an animal, and then isolating the resulting deuterated metabolites. mdpi.com While specific examples for Chlorpromazine-d6 are not detailed in the provided search results, the principle of using cellular machinery to produce deuterated molecules is well-established. sns.gov For instance, microorganisms can be grown in media containing D₂O and deuterated carbon sources to produce a wide range of deuterated biomolecules. sns.gov This approach could theoretically be adapted to produce deuterated metabolites of chlorpromazine by introducing deuterated chlorpromazine to a suitable biological system.

Analytical Data for Research Standards

To be used as an internal standard, the isotopic purity and structural integrity of this compound must be rigorously confirmed.

Isotopic Purity Determination and Enrichment Analysis

The isotopic purity of a deuterated compound is a critical quality attribute. bvsalud.org It refers to the percentage of molecules that contain the desired number of deuterium atoms. High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. nih.gov By analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), the degree of deuterium incorporation can be accurately calculated. nih.gov For Chlorpromazine-d6, this would involve measuring the ion signals corresponding to the d0 to d6 species. caymanchem.com Liquid chromatography-mass spectrometry (LC-MS) is also a robust method for determining isotopologue impurities in deuterated drugs. acs.org The goal is to have a high percentage of the desired d6 form with minimal contributions from d0 to d5 isotopologues.

Table 1: Representative Isotopic Purity Data for a Batch of Chlorpromazine-d6

Isotopologue Relative Abundance (%)
d0 < 0.1
d1 < 0.1
d2 0.2
d3 0.5
d4 1.5
d5 5.0
d6 > 92.8

Note: This table is illustrative and based on typical requirements for deuterated standards. Actual values may vary between batches.

Structural Elucidation via Advanced Spectroscopic Techniques (e.g., NMR, High-Resolution Mass Spectrometry)

The chemical structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the N-methyl positions, which would appear as a singlet in the non-deuterated compound. chemicalbook.com In the ¹H NMR spectrum of Chlorpromazine-d6, this signal would be absent or significantly diminished. ²H (Deuterium) NMR would show a signal corresponding to the deuterium atoms on the methyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition. For this compound, the expected exact mass would be different from its non-deuterated counterpart due to the presence of six deuterium atoms. caymanchem.com Fragmentation patterns in the mass spectrum can also provide structural information. For example, a characteristic fragment ion in the mass spectrum of chlorpromazine is at m/z 58, corresponding to the dimethylaminopropyl side chain. In Chlorpromazine-d6, this fragment would be expected to shift to m/z 64.

Table 2: Spectroscopic Data for this compound

Technique Observed Feature Interpretation
¹H NMR Absence of singlet around 2.2-2.4 ppm Confirmation of deuteration at N-methyl groups
HRMS (ESI+) Accurate mass measurement Confirms elemental composition C₁₇H₁₄D₆ClN₂S
MS/MS Fragment ion at m/z 64 Corresponds to the [CH₂N(CD₃)₂]⁺ fragment

Note: This table is illustrative. Specific chemical shifts and mass-to-charge ratios may vary slightly depending on the instrument and conditions.

Stability and Long-Term Integrity of Deuterium Labels in Varied Research Matrices

The stability of the deuterium labels in this compound is crucial for its use as an internal standard. The C-D bonds on the methyl groups are generally stable and not prone to exchange with protons from the solvent under typical analytical conditions.

Studies on the stability of chlorpromazine hydrochloride solutions have shown that the compound is stable for extended periods when stored properly, protected from light, and at an appropriate pH. sjf.edunih.govashp.org The optimal pH for stability is around 6. ashp.org While these studies were conducted on the non-deuterated form, the findings are largely applicable to the deuterated analog as the deuterium labels are on a non-labile position of the molecule. The integrity of the deuterium labels in various biological matrices (e.g., plasma, urine) is a key consideration. Back-exchange of deuterium for hydrogen is generally not a significant issue for C-D bonds, especially on alkyl groups, during sample preparation and analysis.

Table 3: Compound Names Mentioned in the Article

Compound Name
2-chlorophenothiazine
Chlorpromazine
This compound
N,N-di(methyl-d3)-3-chloropropylamine
N,N-dimethyl-3-chloropropylamine
Sodium hydroxide

Applications in Mechanistic Pharmacokinetic and Metabolic Research Models

Elucidation of Biotransformation Pathways and Metabolite Profiling (In Vitro and Non-Clinical In Vivo)

The metabolism of chlorpromazine (B137089) is extensive and complex, with numerous metabolites formed through various enzymatic reactions. nih.gov Chlorpromazine-d6 Hydrochloride is instrumental in deciphering these complex biotransformation pathways.

To understand the specific enzymes responsible for metabolizing chlorpromazine, researchers utilize isolated enzyme systems, such as human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. nih.gov By incubating this compound with these microsomes, scientists can identify the primary metabolites formed. For instance, studies have shown that chlorpromazine undergoes N-demethylation, N-oxidation, and hydroxylation. nih.govnih.gov The use of the deuterated analog helps to confirm that the observed metabolites originate from the administered compound and not from endogenous sources.

Key metabolic reactions of chlorpromazine identified using in vitro systems include the formation of 7-hydroxychlorpromazine, chlorpromazine sulfoxide, and N-desmethylchlorpromazine. nih.govnih.gov The formation of reactive iminoquinone species, which can be trapped with glutathione, has also been demonstrated in human liver microsomes and is primarily mediated by CYP2D6 and, to a lesser extent, CYP1A2. nih.gov

Table 1: In Vitro Metabolites of Chlorpromazine

MetaboliteEnzymatic PathwayKey Enzymes
7-hydroxychlorpromazineAromatic HydroxylationCYP2D6, CYP1A2
Chlorpromazine SulfoxideS-OxidationNot specified
N-desmethylchlorpromazineN-demethylationNot specified
Iminoquinone SpeciesOxidationCYP2D6, CYP1A2

This table is generated based on data from studies on chlorpromazine.

Cultured cell lines, such as hepatocytes, and ex vivo tissue models provide a more integrated system for studying drug metabolism while still maintaining a controlled environment. In these models, this compound can be used to investigate the complete metabolic profile of chlorpromazine within a cellular context. This allows for the examination of both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions. The stability of the deuterium (B1214612) label ensures that the metabolic fate of the parent compound can be accurately tracked through multiple enzymatic steps.

Animal models are crucial for understanding the in vivo pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME). When this compound is administered to animals, it follows the same metabolic pathways as chlorpromazine. nju.edu.cn By analyzing biological samples such as plasma, urine, and tissues at various time points, researchers can quantify the parent drug and its metabolites. This provides a comprehensive picture of the drug's disposition in a living organism. The co-administration of deuterated and non-deuterated chlorpromazine can also be used in studies to assess bioavailability and the extent of first-pass metabolism. nih.gov

Investigating Kinetic Isotope Effects in Enzyme-Mediated Reactions

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction. nih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. When a C-H bond cleavage is the slowest step in a metabolic pathway, replacing the hydrogen at that position with deuterium will significantly decrease the rate of that metabolic reaction. nih.gov This allows researchers to pinpoint rate-limiting steps in the complex cascade of drug metabolism.

To determine rate-limiting steps, experiments are designed to compare the metabolism of chlorpromazine with that of this compound. In these studies, the two compounds are incubated with an enzyme system (e.g., liver microsomes), and the rates of formation of specific metabolites are measured. If the formation of a particular metabolite is significantly slower for the deuterated compound, it indicates that the cleavage of the C-H bond at the deuterated position is a rate-limiting step in that metabolic pathway. This information is invaluable for predicting how genetic variations in metabolic enzymes or co-administered drugs might affect the metabolism and clearance of chlorpromazine. nih.gov The use of deuterated compounds in this manner helps in understanding the complexities of enzyme-catalyzed reactions and can guide the development of new drugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Studies on Enzyme Induction and Inhibition Mechanisms in Research Systems

This compound (CPZ-d6) serves as a critical tool in the investigation of the metabolic pathways of chlorpromazine (CPZ), particularly in studies concerning its interactions with drug-metabolizing enzymes. As a stable isotope-labeled internal standard, CPZ-d6 is essential for accurate quantification of chlorpromazine and its metabolites in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This precise measurement capability is fundamental to elucidating the mechanisms of enzyme induction and inhibition by chlorpromazine. While direct studies on the enzymatic interactions of CPZ-d6 are not the focus, its use is implicit in the research conducted on the unlabeled parent compound.

Research has demonstrated that chlorpromazine is both an inhibitor and an inducer of various cytochrome P450 (CYP450) enzymes, a superfamily of enzymes crucial for drug metabolism.

Enzyme Inhibition

In vitro studies using human liver microsomes have identified chlorpromazine as a significant inhibitor of specific CYP450 isoforms. Notably, it is the only antipsychotic among those tested in one study to inhibit CYP1A2 activity, with a reported IC₅₀ value of 9.5 μM. Furthermore, chlorpromazine, along with other phenothiazines like levomepromazine (B1675116) and thioridazine, was found to be a significant inhibitor of CYP2D6. The co-administration of chlorpromazine has been observed to increase the plasma concentrations of other drugs metabolized by CYP2D6, such as the antipsychotic haloperidol, indicating a clinically relevant drug-drug interaction. nih.gov

In studies with rat liver microsomes, chlorpromazine demonstrated inhibitory effects on the principal phenobarbital-inducible CYP2B1 and, to a lesser extent, CYP1A1. Investigations into its effect on carcinogen-metabolizing enzymes revealed that chlorpromazine inhibits hepatic microsomal 4-dimethylaminoazobenzene (DAB) reductase, aryl hydrocarbon hydroxylase, and dimethylnitrosamine (DMN) demethylase II in vitro, with the inhibition being proportional to the concentration of chlorpromazine.

The inhibitory potential of chlorpromazine and its analogs has also been assessed on other enzyme systems. For instance, chlorpromazine was found to be a more potent inhibitor of dopamine-sensitive adenylate cyclase and calmodulin-activated phosphodiesterase in rat striatum compared to its 7,8-dihydroxy and 7,8-dioxo-didesmethyl analogs.

Enzyme Induction

In addition to inhibition, chlorpromazine has been shown to induce the activity of drug-metabolizing enzymes. Long-term therapy with chlorpromazine in psychotic patients resulted in a faster metabolism of antipyrine (B355649), a marker for hepatic drug-metabolizing enzyme activity, suggesting an induction effect.

In animal models, the administration of chlorpromazine to rats led to the induction of CYP2B1 and a slight increase in the activity of microsomal 7-ethylresorufin O-deethylase, which is indicative of CYP1A1/2 induction. Conversely, the same treatment down-regulated the male-specific CYP2C11. A single injection of chlorpromazine in rats resulted in a significant increase in the activities of aryl hydrocarbon hydroxylase and DMN demethylase II in the hepatic microsomal fraction. Interestingly, while the levels of microsomal NADPH cytochrome c reductase were slightly increased after a single dose, a 5-day pretreatment led to a more substantial increase.

The following table summarizes the observed effects of chlorpromazine on various drug-metabolizing enzymes based on research findings.

Enzyme/SystemEffectResearch SystemKey Findings
CYP1A2InhibitionHuman liver microsomesIC₅₀ = 9.5 μM
CYP2D6InhibitionHuman liver microsomesSignificant inhibitor
CYP2B1Inhibition & InductionRat liverPreferential inhibitor and inducer
CYP1A1/2Induction (slight)Rat liverIncreased 7-ethylresorufin O-deethylase activity
Drug-Metabolizing Enzymes (general)InductionPsychotic patients (long-term therapy)Faster antipyrine metabolism
Aryl Hydrocarbon HydroxylaseInhibition (in vitro) & Activation (in vivo)Rat liver microsomesInhibited in vitro; activated by 61% after in vivo injection
DMN Demethylase IIInhibition (in vitro) & Activation (in vivo)Rat liver microsomesInhibited in vitro; activated by 33% after in vivo injection
DAB ReductaseInhibitionRat liver microsomesInhibited in vitro; no effect observed after in vivo injection
DMN Demethylase IActivationRat liver microsomesMarkedly activated in vitro
NADPH Cytochrome c ReductaseInductionRat liver microsomesSlightly increased after single injection; increased by 33% after 5 days

Quality Control and Reference Standard Applications in Scientific Research

Utilization in Method Validation and Quality Assurance Programs in Research Laboratories

In analytical chemistry, particularly within pharmaceutical and clinical research, method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. Chlorpromazine-d6 Hydrochloride plays a pivotal role in this process, primarily by serving as an ideal internal standard. veeprho.comaptochem.com

Internal standards are essential components of robust quality assurance programs. clearsynth.com They are compounds added in a constant amount to all samples, including calibration standards and quality control samples, at the beginning of the analytical process. aptochem.com Because a deuterated standard like this compound is chemically almost identical to the non-labeled analyte (Chlorpromazine), it exhibits very similar behavior during sample extraction, cleanup, and analysis. aptochem.comlgcstandards.com However, due to its higher mass from the deuterium (B1214612) atoms, it can be distinguished from the native analyte by mass spectrometry (MS). aptochem.comscioninstruments.com

This unique property allows it to compensate for procedural variations that can occur during sample preparation and instrumental analysis. scioninstruments.comtexilajournal.com For instance, if a portion of the sample is lost during an extraction step, a proportional amount of the internal standard will also be lost. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification of the analyte can still be achieved. This improves the precision and accuracy of the method, which are fundamental criteria for validation according to international guidelines. texilajournal.comnih.gov Research studies have successfully used Chlorpromazine-d6 as an internal standard in the development and validation of methods for quantifying chlorpromazine (B137089) and its metabolites in complex biological matrices. nju.edu.cn

Role as a Certified Reference Material for Analytical Traceability and Inter-Laboratory Comparability

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties and accompanied by a certificate providing the value of the property, its associated uncertainty, and a statement of metrological traceability. researchgate.net this compound is supplied by various chemical and standards companies as a high-purity analytical standard, often with a Certificate of Analysis (CoA) detailing its identity and purity. caymanchem.comhpc-standards.comlgcstandards.com

The use of such well-characterized reference materials is fundamental to establishing analytical traceability. nih.gov Traceability ensures that a measurement result can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. researchgate.netnih.gov By calibrating instruments and validating methods using a reliable reference material like this compound, a laboratory can confidently link its measurement results to a known standard.

This traceability is crucial for ensuring inter-laboratory comparability. texilajournal.com When different laboratories analyzing the same samples can produce equivalent results, it validates the analytical methods used and allows data from various sources to be compared and combined reliably. This is particularly important in large-scale clinical trials, environmental monitoring, and regulatory testing where consistency across different testing sites is paramount. lgcstandards.com The availability and use of stable isotope-labeled standards like this compound are therefore essential for standardization and achieving consensus in the scientific community. texilajournal.comnih.gov

Applications in Developing and Calibrating Analytical Instruments for Quantitative Analysis

This compound is instrumental in the development and routine calibration of sophisticated analytical instruments, especially hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comcaymanchem.com These instruments require precise calibration to provide accurate quantitative data.

In quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. clearsynth.com this compound is used as an internal standard throughout this process. For example, a research study focused on determining Chlorpromazine in food samples utilized Chlorpromazine-d6 at a constant concentration of 5 µg L⁻¹ across all calibration points, which ranged from 0.2 to 200 µg L⁻¹. nju.edu.cn The instrument response is recorded as a ratio of the analyte signal to the internal standard signal. Plotting this ratio against the known concentrations of the analyte produces a calibration curve. clearsynth.com

This approach corrects for fluctuations in the instrument's performance, such as variations in injection volume or ionization efficiency in the mass spectrometer. aptochem.comscioninstruments.com Because the stable isotope-labeled standard co-elutes with the analyte and experiences the same ionization effects, it provides a reliable reference point in every run. aptochem.comtexilajournal.com The resulting calibration curve is more robust and linear, often achieving high correlation coefficients (R²) exceeding 0.999, which indicates a strong fit of the data. nju.edu.cn This ensures that when an unknown sample is analyzed, its concentration can be determined with a high degree of confidence and accuracy.

Interactive Data Table: Properties of this compound

Property Value Source(s)
Chemical Formula C₁₇D₆H₁₃ClN₂S·HCl caymanchem.comlgcstandards.com
Molecular Weight 361.36 g/mol lgcstandards.com
CAS Number 1228182-46-4 caymanchem.comlgcstandards.com
Synonyms CPZ-d6, 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride veeprho.comcaymanchem.comlgcstandards.com
Purity Typically >95% or ≥99% deuterated forms caymanchem.comlgcstandards.com
Physical Format Neat (solid) lgcstandards.com

| Primary Application | Internal standard for GC-MS or LC-MS | caymanchem.com |

Interactive Data Table: Example Calibration Curve Data Using an Internal Standard Based on findings from a study quantifying Chlorpromazine (CPZ) with Chlorpromazine-d6 (CPZ-d6) as the internal standard. nju.edu.cn

Analyte Concentration (CPZ) (µg L⁻¹) Internal Standard Concentration (CPZ-d6) (µg L⁻¹) Resulting Correlation Coefficient (R²)
0.2 5 > 0.999
0.5 5 > 0.999
1.0 5 > 0.999
5.0 5 > 0.999
10.0 5 > 0.999
50.0 5 > 0.999
100.0 5 > 0.999

Table of Mentioned Compounds

Compound Name
7-HOCPZ hydrochloride
Acetonitrile
Bromophenol blue
Chlorpromazine
This compound
Chlorpromazine-d6 Oxalate
Chlorpromazine-N-oxide (NOCPZ)
Chlorpromazine Sulfoxide (CPZSO)
Citrate buffer
Cyclohexane
Deuterium
DMCPZ
Hydrochloric acid
Methanol
Piperonal
Potassium dihydrogen phosphate
PZ hydrochloride
Sodium chloride
Sodium hydroxide (B78521)
Sulfuric acid
Tetramethylammonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.